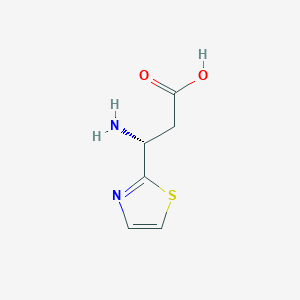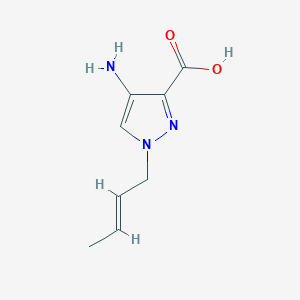
6-Methyl-2-(2-methylpropoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it can be synthesized through organic reactions involving pyridine derivatives and appropriate reagents.
- Researchers may explore various synthetic pathways to obtain 6-Methyl-2-(2-methylpropoxy)pyridin-3-amine.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, explore new synthetic methodologies, and investigate its role in heterocyclic chemistry.
Biology and Medicine: Its unique structure could make it a potential lead compound for drug discovery. Further studies are needed to explore its biological activity.
Industry: It might find applications in the synthesis of other compounds or as a building block in organic synthesis.
Mechanism of Action
- Unfortunately, detailed information about the mechanism of action for 6-Methyl-2-(2-methylpropoxy)pyridin-3-amine is not readily available. Further research is required to understand its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: One related compound is 5,5’-diamino-2,2’-bipyridine (CAS number 52382-48-6) . direct comparisons and uniqueness would require further investigation.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-methyl-2-(2-methylpropoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)6-13-10-9(11)5-4-8(3)12-10/h4-5,7H,6,11H2,1-3H3 |
InChI Key |
PVURVTCKUFPAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13082929.png)


![(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate](/img/structure/B13082947.png)

![2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13082963.png)


![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B13082981.png)




